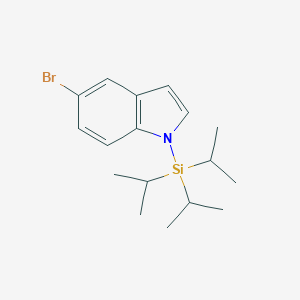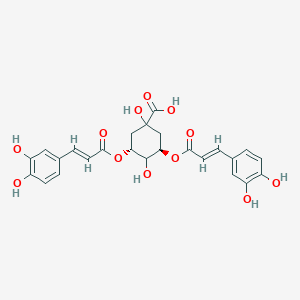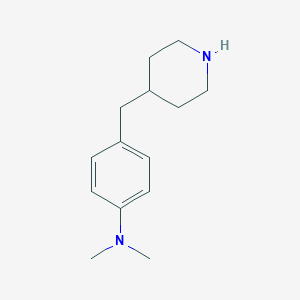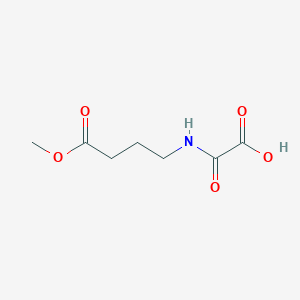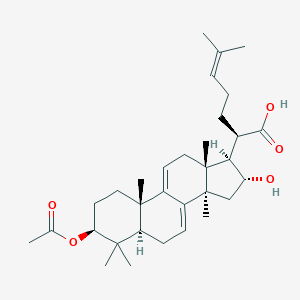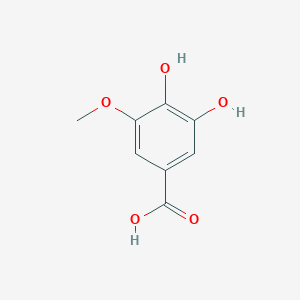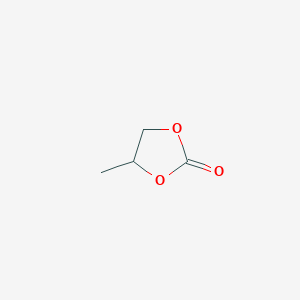
Propylene carbonate
Overview
Description
Propylene carbonate is an organic compound with the molecular formula C₄H₆O₃. It is a cyclic carbonate ester derived from propylene glycol. This colorless and odorless liquid is known for its high polarity and aprotic nature, making it a versatile solvent in various industrial applications .
Mechanism of Action
Target of Action
Propylene carbonate (PC) is an organic compound with the formula C4H6O3 . It is a cyclic carbonate ester derived from propylene glycol . This colorless and odorless liquid is primarily used as a polar, aprotic solvent . It has a high molecular dipole moment, considerably higher than those of acetone and ethyl acetate .
Mode of Action
This compound is a cyclic carbonate that reacts with amines to form carbamates, undergoes hydroxy alkylation, and transesterification . It can be used as an isocyanate and unsaturated polyester resin cleanup solvent, viscosity reducer in coatings, CO2 extraction solvent, electrolyte in lithium batteries, polar additive for clay gellants, foundry binder catalyst, and textile dye carrier and cleaner .
Biochemical Pathways
This compound is mainly prepared by the carbonation of the epoxides . The process is particularly attractive since the production of these epoxides consumes carbon dioxide . Thus this reaction is a good example of a green process .
Pharmacokinetics
As a solvent, this compound has high boiling and flash points, a low order of toxicity, and a mild ether-like odor . It is particularly well suited for applications requiring a water-white product or high purity .
Result of Action
The addition of this compound improves the compatibility of certain compounds, resulting in stronger interfacial adhesion and reduced phase separation . The composite film shows good homogeneity .
Action Environment
This compound is stable under normal storage conditions . In the presence of an acid, base, metal oxide, or salt, this compound may decompose, liberating co2 . These materials will also decrease thermal stability . In an aqueous solution, the decomposition products would be propylene glycol and CO2 . Either situation could potentially lead to pressure buildup in closed containers, which may result in the container rupturing . It is therefore suggested that all such mixtures be tested for shelf life stability .
Biochemical Analysis
Biochemical Properties
In electrospray ionization mass spectrometry, propylene carbonate is doped into low surface tension solutions to increase analyte charging . This suggests that this compound may interact with various biomolecules in this context.
Molecular Mechanism
It is known that this compound is synthesized from propane-1,2-diol and urea
Preparation Methods
Propylene carbonate can be synthesized through several methods:
Carbonation of Propylene Oxide: This is the most common method, where propylene oxide reacts with carbon dioxide in the presence of a catalyst, such as zinc glutarate. This reaction is environmentally friendly as it utilizes carbon dioxide, a greenhouse gas.
Reaction with Phosgene: Propylene glycol reacts with phosgene to form hydroxyisopropyl chloroformate, which then reacts with sodium hydroxide to produce this compound.
Urea Alcoholysis: Propylene glycol reacts with urea in the presence of a catalyst like zinc acetate to form this compound.
Chemical Reactions Analysis
Propylene carbonate undergoes various chemical reactions:
Hydroxy Alkylation and Transesterification: It reacts with amines to form carbamates and undergoes hydroxy alkylation and transesterification reactions.
Electrolysis: It can dissolve potassium, sodium, and other alkali metals, making it useful in electrolysis processes.
Scientific Research Applications
Propylene carbonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Propylene carbonate is often compared with similar compounds like ethylene carbonate and dimethyl carbonate:
Ethylene Carbonate: Both are cyclic carbonates, but ethylene carbonate has a higher boiling point and is used more in battery electrolytes.
Dimethyl Carbonate: This compound is less polar and is used as a methylating agent and solvent.
Propylene Glycol: Unlike this compound, propylene glycol is a diol and is used in antifreeze and as a food additive.
This compound stands out due to its high polarity, low toxicity, and versatility in various applications.
Properties
IUPAC Name |
4-methyl-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOJZAUFBMNUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110320-40-6 | |
| Record name | Poly(propylene carbonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110320-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2026789 | |
| Record name | Propylene carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless odorless liquid; [Hawley] Somewhat hygroscopic; [CHEMINFO] | |
| Record name | 1,3-Dioxolan-2-one, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylene carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6879 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
241.6 °C | |
| Record name | PROPYLENE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
116 °C (241 °F) - closed cup, 275 °F (135 °C) (closed cup) | |
| Record name | PROPYLENE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.75X10+5 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, Miscible with chloroform and ethyl acetate; moderately soluble in carbon tetrachloride | |
| Record name | PROPYLENE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2047 g/cu cm at 20 °C | |
| Record name | PROPYLENE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.04 [mmHg], 0.045 mm Hg at 25 °C | |
| Record name | Propylene carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6879 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPYLENE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
108-32-7 | |
| Record name | Propylene carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene carbonate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYLENE CARBONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PROPYLENE CARBONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolan-2-one, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylene carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylene carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D08K3S51E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPYLENE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-48.8 °C | |
| Record name | PROPYLENE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of propylene carbonate?
A1: this compound (PC) has the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol. Its structure consists of a five-membered ring containing a carbonate group, with a methyl group attached to one of the ring carbons.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ techniques like Fourier-transform infrared spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy to characterize this compound. FT-IR helps identify functional groups, NMR provides structural information, and UV-Vis spectroscopy analyzes its light absorption properties. []
Q3: How does the choice of solvent impact the electropolymerization and properties of conducting polymers like PMDTO?
A4: Solvents significantly influence the electropolymerization and resulting polymer properties. For instance, electropolymerizing N-methyl-3,4-dihydrothieno[3,4-b][1,4]oxazine (MDTO) in this compound leads to smooth polymer films with a lower band gap and higher transparency compared to films prepared in acetonitrile or water. []
Q4: Can this compound be used in the production of environmentally friendly wood fiberboard composites?
A5: Yes, research indicates that incorporating this compound as an accelerator in wood fiberboard production can significantly improve mechanical properties like tensile and flexural strength, particularly at lower curing temperatures. [] This use is particularly interesting as it may offer a more sustainable alternative to traditional composites.
Q5: How is this compound utilized in the synthesis of non-isocyanate polyurethanes (NIPUs)?
A6: this compound serves as a key starting material for synthesizing NIPUs, offering a greener alternative to conventional polyurethane production methods that rely on toxic isocyanates. []
Q6: Can this compound be used to synthesize glycerol carbonate? If so, what type of catalysts are involved?
A7: Yes, this compound acts as a reactant in the transcarbonation reaction with glycerol to yield glycerol carbonate. This reaction can be catalyzed by metal-free heterogeneous catalysts like ion-exchanged Amberlite resin beads, offering a sustainable approach to glycerol carbonate production. []
Q7: What challenges arise when using certain metal-salen complexes as catalysts in the copolymerization of propylene oxide and CO2?
A8: While chromium-salen complexes can catalyze the copolymerization of propylene oxide and CO2 to yield polythis compound, challenges arise due to side reactions like backbiting, leading to the formation of cyclic this compound. [] On the other hand, aluminum-salen complexes predominantly produce cyclic this compound due to rapid carbonate anion dissociation. []
Q8: How does computational chemistry contribute to understanding the copolymerization mechanisms involving propylene oxide and CO2?
A9: Density functional theory (DFT) calculations provide valuable insights into the reaction mechanisms of CO2/epoxide copolymerization using metal-salen catalysts. [] These simulations help predict reaction pathways, identify rate-determining steps, and elucidate the influence of different metals and ligands on catalytic activity and selectivity.
Q9: How do structural modifications to this compound derivatives affect their properties and applications?
A10: Incorporating fluorine atoms into this compound, as seen in trifluorothis compound (TFPC), significantly alters its electrochemical properties. TFPC exhibits a wider electrochemical window compared to PC, making it suitable for high-voltage lithium-ion batteries. []
Q10: Is this compound considered a green solvent? What factors influence its environmental impact?
A11: The environmental impact of this compound is complex and depends on various factors throughout its life cycle. While it's considered a less toxic alternative to some traditional solvents, its production process and end-of-life management require careful consideration. []
Q11: What are the biodegradability characteristics of this compound and its polymers?
A12: Research suggests that while poly(ethylene carbonate) degrades in biological environments, poly(this compound) shows resistance to degradation. [] This difference highlights the importance of considering the biodegradability of polymers derived from this compound, especially for applications where environmental persistence is undesirable.
Q12: What strategies can be employed to mitigate the environmental impact of this compound production and use?
A12: Several strategies can be implemented to minimize the ecological footprint of this compound. These include:
- Developing more efficient and sustainable synthesis routes. []
- Exploring alternative solvents with comparable or superior performance and lower environmental impact. []
- Optimizing recycling and waste management processes to recover and reuse this compound and its derivatives. []
Q13: What analytical techniques are commonly used to determine the purity and composition of this compound?
A14: Gas chromatography (GC) is frequently employed to quantify residual monomers like methanol and propylene oxide in poly(this compound), ensuring product quality and safety. []
Q14: How do researchers ensure the accuracy and reliability of analytical methods used to characterize this compound and its derivatives?
A15: Analytical method validation is crucial to guarantee the accuracy, precision, and specificity of measurements. This process involves establishing and verifying method performance characteristics, such as linearity, range, limit of detection, limit of quantitation, accuracy, precision, selectivity, and robustness. []
Q15: What are the emerging areas of research and development for this compound and its derivatives?
A16: * Developing high-performance biodegradable polymers from this compound for various applications. []* Exploring novel electrolytes based on this compound derivatives for next-generation batteries and energy storage devices. []* Designing controlled drug delivery systems using biodegradable polymers derived from this compound. []
Q16: How does research on this compound contribute to advancements in green chemistry and sustainability?
A16: Research on this compound plays a vital role in advancing green chemistry principles by:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
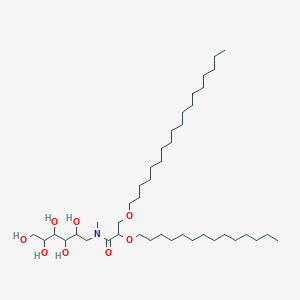
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)
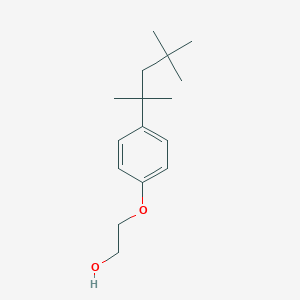
![2-chloro-1-(3-tricyclo[3.2.1.02,4]octanyl)propan-1-one](/img/structure/B149836.png)

